![molecular formula C46H69N3O8 B1652574 Fmoc-D-Lys(Pal-Glu-OtBu)-OH CAS No. 1491158-71-4](/img/structure/B1652574.png)
Fmoc-D-Lys(Pal-Glu-OtBu)-OH
Overview
Description
“Fmoc-D-Lys(Pal-Glu-OtBu)-OH” is a racemic, solid-phase, industrial building block used for the synthesis of peptides and polypeptides . It is used in the synthesis of liraglutide, a peptide used to treat type 2 diabetes mellitus . It is also a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and a alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
“Fmoc-D-Lys(Pal-Glu-OtBu)-OH” is synthesized by a solid-phase process using coupling reactions with an acid-labile linker . It is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of “Fmoc-D-Lys(Pal-Glu-OtBu)-OH” is C46H69N3O8 . Its molecular weight is 792.06 g/mol .Chemical Reactions Analysis
“Fmoc-D-Lys(Pal-Glu-OtBu)-OH” is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .Physical And Chemical Properties Analysis
“Fmoc-D-Lys(Pal-Glu-OtBu)-OH” is a racemic, solid-phase, industrial building block . Its molecular weight is 792.06 g/mol .Mechanism of Action
“Fmoc-D-Lys(Pal-Glu-OtBu)-OH” is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . It is also a alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Future Directions
“Fmoc-D-Lys(Pal-Glu-OtBu)-OH” is a promising compound with potential applications in the synthesis of peptides, polypeptides, ADCs, and PROTACs . Its role in the synthesis of liraglutide, a peptide used to treat type 2 diabetes mellitus, suggests potential future directions in the field of therapeutic peptide synthesis .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQXBYSAGYOQJW-PVXQIPPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106546 | |
Record name | D-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-, 1′-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Pal-Glu-OtBu)-OH | |
CAS RN |
1491158-71-4 | |
Record name | D-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-, 1′-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1491158-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-, 1′-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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